2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide typically involves the bromination of N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine, which is a hazardous material.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the morpholinylcarbonyl group can interact with various biological molecules . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-((E)-{[2-(4-morpholinylcarbonyl)anilinoacetyl]hydrazono}methyl)phenyl (2E)-3-phenyl-2-propenoate
- N-[2-(4-Morpholinylcarbonyl)phenyl]-acetamide
Uniqueness
2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is unique due to the presence of the bromine atom, which allows for specific substitution reactions that are not possible with similar compounds lacking this functional group . This makes it a valuable reagent in synthetic chemistry and proteomics research .
Properties
IUPAC Name |
2-bromo-N-[2-(morpholine-4-carbonyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-9-12(17)15-11-4-2-1-3-10(11)13(18)16-5-7-19-8-6-16/h1-4H,5-9H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSANTWZAYGIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.